Halopéridol D4

Vue d'ensemble

Description

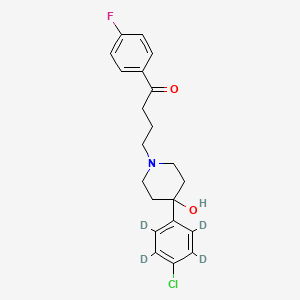

Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome.

Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.

Applications De Recherche Scientifique

Traitement de la schizophrénie

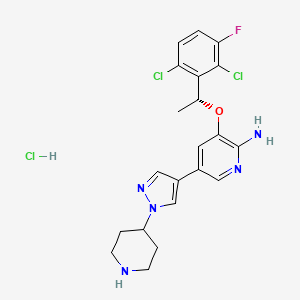

Haloperidol est un antipsychotique typique utilisé dans le traitement de la schizophrénie {svg_1}. Il est connu pour antagoniser les récepteurs de la dopamine D2, qui sont abondamment exprimés dans le striatum {svg_2}. Comprendre comment l'haloperidol contribue au traitement des symptômes de la schizophrénie peut aider à améliorer les résultats thérapeutiques et à élucider les fondements moléculaires de ce trouble {svg_3}.

Recherche sur le dysfonctionnement striatal

Le dysfonctionnement striatal a été impliqué dans la physiopathologie de la schizophrénie {svg_4}. Un traitement chronique à l'haloperidol entraîne un déséquilibre inhibiteur/excitateur dans les neurones D1 striataux {svg_5}. Cela suggère un mécanisme d'action qui pourrait aller au-delà du blocage aigu des récepteurs D2 {svg_6}.

Analyse protéomique

L'analyse protéomique du tissu cérébral du striatum a révélé plus de 400 protéines significativement modifiées après 30 jours de traitement chronique à l'haloperidol chez la souris {svg_7}. Ces protéines sont impliquées dans la transmission synaptique glutamatergique et GABAergique {svg_8}.

Recherche sur les récepteurs de la dopamine D2

L'haloperidol non seulement réduit l'excitabilité des neurones épineux moyens striataux exprimant les récepteurs de la dopamine D2 (D2-MSN), mais affecte également les D1-MSN en augmentant le rapport de transmission synaptique inhibitrice/excitatoire {svg_9}.

Supersolubilisation et amorphisation

Une nouvelle approche permettant d'augmenter considérablement la solubilité aqueuse de l'haloperidol a été présentée en utilisant des acides faibles qui ne formeraient pas de sels avec le médicament {svg_10}. Cette approche permet également d'obtenir une forme physiquement stable de médicament amorphe en séchant ces solutions aqueuses {svg_11}.

Application périopératoire

L'application périopératoire de l'haloperidol pourrait diminuer l'occurrence du délire postopératoire sans effets secondaires évidents chez les personnes âgées {svg_12}. L'haloperidol à forte dose (5 mg par jour) possède un effet positif plus important {svg_13}.

Mécanisme D'action

- Within the brain, Haloperidol D4 strongly antagonizes the D2 receptor, particularly in the mesolimbic and mesocortical systems. By blocking D2 receptors, it modulates dopamine signaling and helps manage psychotic symptoms .

- By blocking D2 receptors, Haloperidol D4 reduces the hyperdopaminergic state within the limbic system, contributing to its antipsychotic effect .

- Downstream effects involve modulation of neurotransmitter balance, leading to symptom improvement in conditions like schizophrenia .

- Cellular effects include normalization of dopamine signaling, reducing symptoms like hallucinations and aggression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Haloperidol D4 interacts with several enzymes, proteins, and other biomolecules. Its primary target is the dopamine D2 receptor, which it antagonizes . This antagonism is believed to be the primary mechanism through which haloperidol D4 exerts its antipsychotic effects . It also interacts with other dopamine receptors, such as D3 and D4 .

Cellular Effects

Haloperidol D4 has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of dopamine receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, haloperidol D4 reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors .

Molecular Mechanism

The molecular mechanism of action of haloperidol D4 involves its strong antagonism of the dopamine receptor, particularly D2 . This antagonism disrupts the normal functioning of the dopamine system, leading to changes in gene expression and cellular metabolism . The binding interactions of haloperidol D4 with dopamine receptors inhibit the activation of these receptors, thereby altering the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

The effects of haloperidol D4 change over time in laboratory settings. Studies have shown that haloperidol D4 remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans . This suggests that haloperidol D4 has a long-lasting effect on cellular function.

Dosage Effects in Animal Models

The effects of haloperidol D4 vary with different dosages in animal models. For instance, very low doses of haloperidol D4 cause acute D2 occupancy of 75% . Even doses that acutely saturate D2 receptors give little D2 occupancy after 24 hours due to the very short half-life of haloperidol in rats .

Metabolic Pathways

Haloperidol D4 is involved in several metabolic pathways. In humans, haloperidol is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .

Propriétés

IUPAC Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661996 | |

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-59-1 | |

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189986-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: Why is Haloperidol-d4 used as an internal standard for quantifying Haloperidol in plasma?

A: Haloperidol-d4, a deuterated form of Haloperidol, shares very similar chemical properties with the analyte, making it an ideal internal standard for mass spectrometry-based quantification. [, ] This similarity ensures that Haloperidol-d4 behaves almost identically to Haloperidol during sample preparation and analysis. By adding a known amount of Haloperidol-d4 to the plasma sample, scientists can account for variations in extraction efficiency and instrument response, leading to more accurate and reliable measurements of Haloperidol concentrations.

Q2: What specific analytical challenges does using Haloperidol-d4 address in Haloperidol quantification?

A: One major challenge in quantifying drugs like Haloperidol in biological matrices like plasma is the potential for matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. [] By using Haloperidol-d4, researchers can normalize for these matrix effects since both Haloperidol and Haloperidol-d4 will be similarly affected. This normalization leads to more accurate quantification, particularly crucial for therapeutic drug monitoring where precise Haloperidol plasma levels are essential.

Q3: Can you explain the analytical method mentioned in the research that utilizes Haloperidol-d4 for Haloperidol quantification?

A: The research describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [, ] After adding Haloperidol-d4 to the plasma sample, a simple protein precipitation step is performed. The resulting supernatant is injected into the LC-MS/MS system. The LC separates the compounds based on their physicochemical properties, and the MS/MS system detects and quantifies Haloperidol and Haloperidol-d4 based on their specific mass-to-charge ratios. The ratio of the signal intensities of Haloperidol and Haloperidol-d4 is then used to calculate the concentration of Haloperidol in the original sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)

![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)

![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)